REACTION_CXSMILES
|
CCN=C=NCCCN(C)C.[OH2:12].ON1[C:18]2[CH:19]=[CH:20]C=C[C:17]=2[N:16]=N1.C[N:24]([CH:26]=[O:27])C>>[CH2:19]([CH2:18][C:17]([NH2:16])=[O:12])[CH2:20][C:26]([NH2:24])=[O:27] |f:1.2|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
|
Quantity
|
0.132 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension stirred under nitrogen at room temperature for three days with the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolution
|
Type
|
CUSTOM
|
Details
|
was aided by sonication
|
Type
|
CUSTOM
|
Details
|
At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.)
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)N)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.108 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |